Phenyl 4-guanidinobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Phenyl 4-guanidinobenzoate and its derivatives has been explored in various studies. Kaminski et al. (1986) synthesized a series of aryl 4-guanidinobenzoates, including derivatives of this compound, to assess their efficacy as acrosin inhibitors. These compounds were synthesized from phenols approved by the FDA for therapeutic use, indicating their potential for medical applications (Kaminski et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. One significant study by Dolzhenko et al. (2007) synthesized a related compound, 7,7-Dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine, and analyzed its crystal structure, providing insights into the structural characteristics of similar guanidino compounds (Dolzhenko et al., 2007).
Chemical Reactions and Properties
Studies have shown that this compound and its derivatives participate in various chemical reactions. For instance, Kaminski et al. (1985) synthesized aryl 4-guanidinobenzoates and evaluated their contraceptive activity, demonstrating significant biological interactions (Kaminski et al., 1985).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its application in various fields. Yin et al. (2009) developed a high-performance liquid chromatographic method for the assay of 4'-Carbomethoxythis compound mesylate, a derivative of this compound, indicating its stability and solubility properties (Yin et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and interaction with biological molecules, have been a subject of study. Mares-Guia and Shaw (1967) explored the specific inactivation of trypsin by ethyl p-guanidinobenzoate, a compound closely related to this compound, providing insights into its chemical behavior (Mares-Guia & Shaw, 1967).
Applications De Recherche Scientifique
Analytical Methodology and Substance Identification
- HPLC Analysis : Yin, Hang, and Zhang (2009) developed a high-performance liquid chromatographic (HPLC) method for the assay of 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate (a derivative of this compound), demonstrating effective separation and identification of related substances (Yin, Hang, & Zhang, 2009).
Pharmacological and Biochemical Interactions
Inhibitory Effects on Acrosin : Zhao Ya (2000) researched the effects of the acrosin inhibitor 4 guanidinobenzoate on human sperm function, suggesting that it can affect sperm function by damaging membrane integrity (Zhao Ya, 2000).
Antimicrobial and Antioxidant Properties : Bhat and Belagali (2016) synthesized and characterized N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives (related to this compound) and found them to exhibit potential antimicrobial and antioxidant activities (Bhat & Belagali, 2016).
Anti-infectious Activity : Hardes et al. (2015) synthesized peptidomimetic furin inhibitors, including 4-guanidinomethyl-phenylacetyl-Arg-Tle-Arg-4-amidinobenzylamide, showing significant protective effects against anthrax and diphtheria toxin, and inhibiting the spread of various viruses (Hardes et al., 2015).
Gene Therapy and Molecular Interactions
- Gene Delivery : Chang et al. (2017) developed an efficient carrier for gene delivery by modifying a compound containing both guanidyl and phenyl groups, showing potential in siRNA and DNA delivery (Chang et al., 2017).
Chemical Synthesis Optimization
- Synthesis Optimization : Yu (2010) optimized the synthesis of human acrosin inhibitor 4′-acetaminothis compound hydrochloride, improving the yield significantly (Yu, 2010).
Chemical Structure-Biological Activity Modeling
- Medicinal Chemistry Modeling : Putz et al. (2016) discussed approaches in medicinal chemistry, including modeling the biological activity of compounds like this compound, providing insights into their potential therapeutic applications (Putz et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Phenyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .
Mode of Action
This compound acts as an inhibitor of enteropeptidase . The guanidinyl group of the compound is expected to mimic the lysine residue of the substrate, thereby leading to enteropeptidase inhibition .
Biochemical Pathways
The inhibition of enteropeptidase by this compound affects the protein digestion process. This results in an elevated fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice .
Result of Action
The inhibition of enteropeptidase by this compound leads to an increase in fecal protein output . This effect is associated with the potential anti-obesity effects of the compound .
Analyse Biochimique
Biochemical Properties
Phenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . The guanidinyl group of this compound mimics the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is crucial for its potential therapeutic applications, especially in the treatment of obesity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of enteropeptidase can lead to changes in protein digestion and absorption, impacting overall cellular function . Studies have demonstrated that this compound can elevate fecal protein output in diet-induced obese mice, indicating its effect on cellular metabolism and nutrient processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enteropeptidase. By mimicking the lysine residue of the substrate, this compound effectively inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its therapeutic effects. Additionally, the compound’s stability and ester stability play a role in its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound exhibits potent anti-obesity effects despite its low systemic exposure following oral administration . This indicates that the compound’s stability and long-term effects on cellular function are crucial for its effectiveness in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that oral administration of the compound significantly elevates fecal protein output in diet-induced obese mice, while subcutaneous administration does not change this parameter . This suggests that the dosage and route of administration are critical factors in determining the compound’s effectiveness and potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein digestion and absorption. Its interaction with enteropeptidase plays a key role in these pathways . By inhibiting enteropeptidase, this compound can affect metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions such as obesity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are important factors in its overall effectiveness . Studies have shown that this compound exhibits low systemic exposure following oral administration, indicating its limited distribution within the body .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its inhibition of enteropeptidase and its overall therapeutic effects.
Propriétés
IUPAC Name |
phenyl 4-(diaminomethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189209 | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35695-21-7 | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?
A: this compound derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]
Q2: What is the structure-activity relationship (SAR) observed with this compound derivatives?
A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) this compound (compound 15 in []) and 4-amidino-2-benzoylthis compound (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.
Q3: What are the in vitro and in vivo efficacies of this compound derivatives?
A: Studies have demonstrated the efficacy of this compound derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)this compound methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.